molecular formula C18H28N2O2 B3884882 2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine

Cat. No.: B3884882
M. Wt: 304.4 g/mol
InChI Key: CUIPWHHFEVOJET-SOFGYWHQSA-N
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Description

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 2-methoxyphenyl group and a dimethylethanamine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multi-step organic reactions. One common approach is the reaction of morpholine with 2-methoxybenzaldehyde under specific conditions to form an intermediate, which is then further reacted with N,N-dimethylethanamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Grubbs’ catalyst for specific steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine stands out due to its unique combination of a morpholine ring and a dimethylethanamine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway makes it particularly valuable in research focused on inflammation and cell proliferation.

Properties

IUPAC Name

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-19(2)12-10-17-15-20(13-14-22-17)11-6-8-16-7-4-5-9-18(16)21-3/h4-9,17H,10-15H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIPWHHFEVOJET-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1CN(CCO1)C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine
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2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine
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2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine

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